molecular formula C16H15NO4 B275514 4,4'-(Azanediylbis(methylene))dibenzoic acid

4,4'-(Azanediylbis(methylene))dibenzoic acid

Cat. No.: B275514
M. Wt: 285.29 g/mol
InChI Key: LENBSQBVUYZKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-(Iminobismethylene)bisbenzoic acid is an organic compound characterized by the presence of two benzoic acid groups connected via an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Iminobismethylene)bisbenzoic acid typically involves the reaction of benzaldehyde with an amine, followed by oxidation. One common method includes the condensation of benzaldehyde with formaldehyde and aniline under acidic conditions to form the imine intermediate, which is then oxidized to yield the final product.

Industrial Production Methods

Industrial production methods for 4,4’-(Iminobismethylene)bisbenzoic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Iminobismethylene)bisbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding amides or other derivatives.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The benzoic acid groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of 4,4’-(Iminobismethylene)bisbenzoic acid, such as amides, secondary amines, and substituted benzoic acids.

Scientific Research Applications

4,4’-(Iminobismethylene)bisbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and coordination polymers.

Mechanism of Action

The mechanism of action of 4,4’-(Iminobismethylene)bisbenzoic acid involves its interaction with molecular targets through its imine and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bibenzoic acid: Lacks the imine linkage, making it less versatile in certain applications.

    4,4’-Diaminobenzophenone: Contains an amine group instead of an imine, leading to different reactivity and applications.

    4,4’-Dicarboxybenzophenone: Similar structure but with a ketone linkage, affecting its chemical properties and uses.

Uniqueness

4,4’-(Iminobismethylene)bisbenzoic acid is unique due to its imine linkage, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of advanced materials and as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

4-[[(4-carboxyphenyl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C16H15NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h1-8,17H,9-10H2,(H,18,19)(H,20,21)

InChI Key

LENBSQBVUYZKPX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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